
1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione is a complex organic compound with the molecular formula C21H15NO5. It is a derivative of anthraquinone, characterized by the presence of three hydroxyl groups and a 4-methylanilino group attached to the anthracene-9,10-dione core. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the primary starting material.
Amination: The 4-methylanilino group is introduced through an amination reaction, where 4-methylaniline is reacted with the hydroxylated anthraquinone under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the anthracene core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Applications De Recherche Scientifique
1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or proteins, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but with amino groups instead of the 4-methylanilino group.
1,4,5,8-Tetrahydroxyanthraquinone: Contains four hydroxyl groups but lacks the anilino substitution.
Uniqueness
1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl and anilino groups makes it particularly versatile for various applications.
Propriétés
Numéro CAS |
61548-23-0 |
|---|---|
Formule moléculaire |
C21H15NO5 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
1,5,8-trihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO5/c1-10-2-4-11(5-3-10)22-13-7-6-12-16(20(13)26)21(27)18-15(24)9-8-14(23)17(18)19(12)25/h2-9,22-24,26H,1H3 |
Clé InChI |
CWWZMNXYPYPHTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


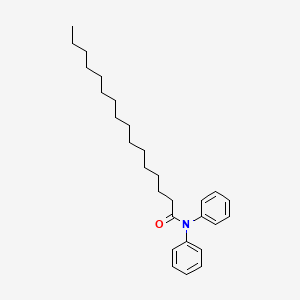
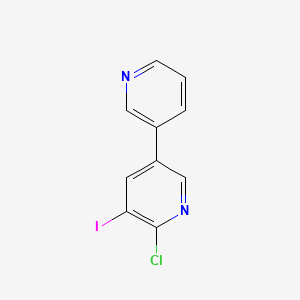
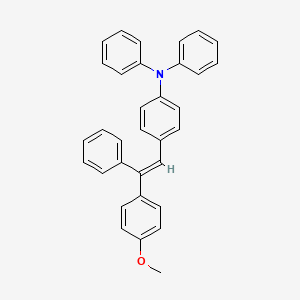
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

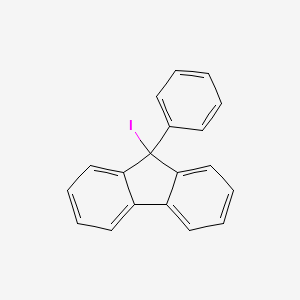
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
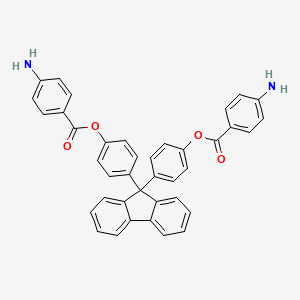
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
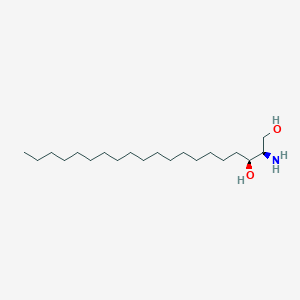
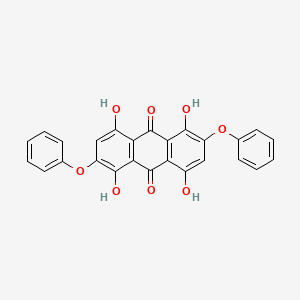
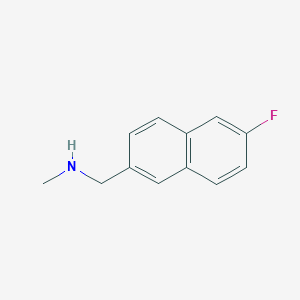
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
